REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[CH:5](P(OCC)(OCC)=O)[O:6]CC)C.C([N-]C(C)C)(C)C.[Li+].[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]([CH3:37])([CH3:36])[CH:34]=O)=[CH:29][CH:28]=1.S(=O)(=O)(O)O>O1CCCC1.O1CCCC1.CCCCCCC.C1(C)C=CC=CC=1>[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]([CH3:37])([CH3:36])[CH2:34][C:5](=[O:6])[C:4]([OH:3])=[O:17])=[CH:29][CH:28]=1 |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
15.04 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(OCC)P(=O)(OCC)OCC)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
tetrahydrofuran heptane toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CCCCCCC.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C=O)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
it is stirred for 15 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while being cooled with ice within 20 minutes
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
Within 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
WAIT
|
Details
|
After 20 hours at room temperature
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
it is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
TEMPERATURE
|
Details
|
13.8 g of acid, which is refluxed for 3 hours with 300 ml of 2N sulfuric acid and 100 ml of glacial acetic acid
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
while being stirred vigorously
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
washing with water
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CC(C(=O)O)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |